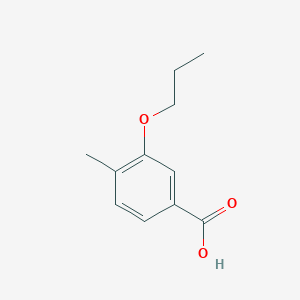

4-Methyl-3-propoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-6-14-10-7-9(11(12)13)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTXVFUAXUEAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Propoxybenzoic Acid

Established Synthetic Routes for 4-Methyl-3-propoxybenzoic Acid

The synthesis of this compound is typically achieved through multi-step pathways that involve the strategic introduction of the methyl, propoxy, and carboxylic acid functionalities onto the benzene (B151609) ring.

Multi-Step Synthetic Strategies

A common and logical approach to synthesizing this compound involves a sequence of reactions starting from readily available precursors. One plausible route is the Williamson ether synthesis followed by oxidation.

A frequently employed strategy begins with 3-hydroxy-4-methylbenzoic acid. This intermediate is subjected to alkylation with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate. vulcanchem.com This step selectively introduces the propoxy group at the 3-position. vulcanchem.com

Another potential multi-step synthesis involves the hydrolysis of an ester precursor. For instance, a corresponding ester of this compound could be saponified using a strong base like sodium hydroxide, followed by acidification to yield the desired carboxylic acid. vulcanchem.com This method is analogous to the synthesis of 3-nitro-4-propoxybenzoic acid from its propyl ester, which proceeds with high yield. vulcanchem.comchemicalbook.com

Optimized Reaction Conditions and Yield Enhancements

The efficiency of the synthetic routes to this compound can be significantly improved by optimizing reaction conditions. For the Williamson ether synthesis, the choice of solvent and base is critical. The use of a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction. vulcanchem.com

In large-scale production, saponification reactions are often carried out at elevated temperatures to ensure complete hydrolysis of the ester. For example, the hydrolysis of 3-nitro-4-propoxybenzoic acid propyl ester is conducted at 70–80°C for 12 hours to achieve a high yield of the corresponding carboxylic acid. vulcanchem.comchemicalbook.com Subsequent purification, often through recrystallization from a suitable solvent system like ethanol/water, is crucial for obtaining a high-purity product. vulcanchem.com

| Step | Reagents/Conditions | Purpose |

| Alkylation | 3-Hydroxy-4-methylbenzoic acid, K₂CO₃, propyl bromide, DMF | Introduction of the propoxy group |

| Acidification | HCl, H₂O | Protonation of the carboxylate to form the carboxylic acid |

| Purification | Recrystallization (ethanol/water) | To obtain the final product with high purity |

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of related benzoic acid derivatives, green chemistry principles have been successfully applied. For instance, the synthesis of p-anisic acid and its analogs from methyl paraben has been achieved using a cost-effective and environmentally conscious process that minimizes effluent and avoids the use of transition metals. researchgate.net This approach utilizes potassium carbonate in 2-butanone, followed by hydrolysis. researchgate.net

Mechanochemical methods, such as high-speed ball milling, offer a solvent-free alternative for reactions like etherification. rsc.org These techniques can reduce waste and energy consumption. Furthermore, the use of bio-based starting materials and solvents can significantly lower the environmental impact of the synthesis.

Derivatization Strategies of this compound

The carboxylic acid functionality of this compound makes it a versatile platform for a variety of chemical transformations, most notably esterification and amidation reactions. These derivatizations are crucial for modifying the compound's physicochemical properties and for its incorporation into more complex molecular architectures. vulcanchem.com

Esterification Reactions and Ester Derivatives

The carboxylic acid group of this compound can be readily converted to a variety of ester derivatives through reaction with alcohols under acidic conditions or by using coupling agents.

One example is the formation of Ethyl 4-methyl-3-n-propoxybenzoylformate, which involves the esterification of 4-methyl-3-n-propoxybenzoic acid. While the specific reagent used in this case is formic acid, the principle of ester formation from the carboxylic acid is demonstrated. In a laboratory setting, esterification is often carried out under reflux conditions to drive the reaction to completion. For industrial-scale production, continuous flow reactors may be employed for better control and efficiency.

Another common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method is widely used for preparing various esters.

| Derivative Name | Reactant | Reaction Type |

| Ethyl 4-methyl-3-n-propoxybenzoylformate | Formic acid | Esterification |

| Methyl 4-methyl-3-propoxybenzoate | Methanol | Fischer-Speier Esterification |

| Propyl 4-methyl-3-propoxybenzoate | Propanol | Fischer-Speier Esterification |

Amidation and Peptide Coupling Reactions

The carboxylic acid group of this compound can also react with amines to form amides. This transformation is fundamental in the synthesis of many biologically active molecules. The direct reaction between a carboxylic acid and an amine is often slow and requires harsh conditions. Therefore, coupling agents are typically employed to facilitate the reaction under milder conditions.

Common coupling reagents used in amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

In the context of peptide synthesis, a carboxylic acid like this compound can be coupled to the N-terminus of a peptide or an amino acid. rsc.org This process involves the formation of an amide bond and is a key step in creating modified peptides with specific properties. Various modern coupling reagents have been developed to improve efficiency and minimize side reactions like racemization. rsc.orgpeptide.com

The synthesis of gastrin-releasing peptide compounds, for example, involves the coupling of various benzoic acid derivatives to a peptide chain, highlighting the importance of this reaction in medicinal chemistry. google.com

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to organic chemistry. researchgate.net The existing substituents—the activating methyl and propoxy groups, and the deactivating carboxylic acid group—direct the position of incoming electrophiles. The methyl and propoxy groups are ortho, para-directing, while the carboxylic acid group is meta-directing. askfilo.com

Common electrophilic substitution reactions for benzoic acid derivatives include nitration, halogenation, and sulfonation. For instance, the nitration of p-methylbenzoic acid yields 4-methyl-3-nitrobenzoic acid, where the incoming nitro group is directed to the position ortho to the activating methyl group and meta to the deactivating carboxylic acid group. askfilo.com A similar outcome would be expected for this compound, with the directing effects of the propoxy and methyl groups reinforcing substitution at the positions ortho to them.

The following table summarizes potential electrophilic substitution reactions on the aromatic ring of this compound:

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Methyl-3-propoxy-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-methyl-3-propoxybenzoic acid |

| Chlorination | Cl₂, AlCl₃ | 2-Chloro-4-methyl-3-propoxybenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-Methyl-3-propoxy-5-sulfobenzoic acid |

This table presents hypothetical products based on established principles of electrophilic aromatic substitution.

Modification of the Propoxy Side Chain

The propoxy group of this compound can undergo several transformations, primarily involving cleavage of the ether linkage. One common method for the dealkylation of alkoxy groups on aromatic rings is treatment with strong acids like hydrogen bromide (HBr) in acetic acid. mdpi.com This reaction would convert the propoxy group to a hydroxyl group, yielding 4-methyl-3-hydroxybenzoic acid.

Another potential modification is O-dealkylation, which can be catalyzed by certain enzymes, such as those from the cytochrome P450 family. acs.org This process involves the oxidation of the alkyl side chain, leading to its removal from the aromatic ring. acs.org The initial step in this enzymatic process is often hydrogen abstraction from the carbon atom of the alkyl chain that is bonded to the oxygen. acs.org

Oxidation of the terminal methyl group of the propoxy chain could also be a potential modification, though less common than ether cleavage. Strong oxidizing agents might achieve this, but would likely also oxidize the methyl group on the aromatic ring to a carboxylic acid. libretexts.org

Reaction Mechanisms and Kinetics of this compound Transformations

The mechanism of electrophilic aromatic substitution proceeds in two main steps: the addition of an electrophile to the aromatic ring to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the elimination of a proton to restore aromaticity. libretexts.orglibretexts.org The rate-determining step is typically the formation of the benzenonium ion. acs.org The substituents on the ring influence the stability of this intermediate and thus the reaction rate and regioselectivity. Activating groups like the methyl and propoxy groups stabilize the carbocation, while deactivating groups like the carboxylic acid group destabilize it. libretexts.org

The mechanism for the dealkylation of the propoxy side chain with strong acids like HBr involves the protonation of the ether oxygen, making the propoxy group a better leaving group. This is followed by nucleophilic attack by the bromide ion on the propyl group, leading to the formation of 3-hydroxy-4-methylbenzoic acid and propyl bromide. mdpi.com

Kinetic studies of electrophilic aromatic substitution reactions often involve measuring the reaction rates for a series of substituted compounds to understand the electronic effects of the substituents. For benzoic acid derivatives, the acidity of the carboxylic acid can be correlated with the reactivity of the aromatic ring towards electrophilic substitution. libretexts.org Electron-withdrawing groups increase the acidity of the benzoic acid and decrease the rate of electrophilic substitution, while electron-donating groups have the opposite effect. libretexts.org

The rate of dealkylation of the propoxy side chain would depend on factors such as the concentration of the acid catalyst and the temperature. For enzymatic dealkylation, kinetic studies would involve determining parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) to characterize the enzyme's efficiency. researchgate.net

Industrial Scale-Up and Process Optimization Considerations

The industrial synthesis of this compound would likely involve adapting known laboratory procedures for large-scale production. A plausible route involves the alkylation of a 3-hydroxy-4-methylbenzoic acid precursor with a propyl halide in the presence of a base. vulcanchem.com Optimization of this Williamson ether synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve screening different bases, solvents, and catalysts, as well as optimizing reaction temperature and time. smolecule.com

For large-scale production, continuous flow reactors can offer advantages over traditional batch processes, including better temperature control, improved safety, and higher throughput. researchgate.net The esterification of benzoic acids, a reaction type relevant to the synthesis of precursors, has been successfully scaled up using continuous flow technology. researchgate.net

Purification of the final product on an industrial scale would likely involve crystallization and filtration, with process parameters optimized to ensure high purity. chemicalbook.com Analytical methods such as High-Performance Liquid Chromatography (HPLC) would be used for quality control to ensure the product meets specifications. vulcanchem.com

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 3 Propoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Methyl-3-propoxybenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic region is expected to show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton at position 2, ortho to the carboxylic acid group, would likely appear as a doublet. The proton at position 5, ortho to the methyl group and meta to the carboxylic acid, would also be expected to be a doublet, while the proton at position 6, meta to both the carboxylic acid and the methyl group, would likely present as a doublet of doublets.

The propoxy group will display three distinct signals: a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom. The methyl group on the benzene ring will appear as a sharp singlet. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | d | ~2.0 |

| H-5 | 7.2 - 7.4 | d | ~8.0 |

| H-6 | 7.1 - 7.3 | dd | ~8.0, ~2.0 |

| -OCH₂CH₂CH₃ | 3.9 - 4.1 | t | ~6.5 |

| -OCH₂CH₂CH₃ | 1.7 - 1.9 | sextet | ~7.0 |

| -OCH₂CH₂CH₃ | 0.9 - 1.1 | t | ~7.5 |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

| -COOH | 10.0 - 13.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide complementary information to the ¹H NMR data, revealing the chemical environment of each unique carbon atom. The spectrum is expected to show ten distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic region will display six signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents. The propoxy group will contribute three signals, and the methyl group on the ring will appear as a single upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-1 | 125 - 130 |

| C-2 | 130 - 135 |

| C-3 | 155 - 160 |

| C-4 | 135 - 140 |

| C-5 | 115 - 120 |

| C-6 | 120 - 125 |

| -OCH₂CH₂CH₃ | 65 - 75 |

| -OCH₂CH₂CH₃ | 20 - 25 |

| -OCH₂CH₂CH₃ | 10 - 15 |

| Ar-CH₃ | 15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be utilized to identify proton-proton couplings. For instance, correlations would be expected between the aromatic protons H-5 and H-6, and between the adjacent methylene and methyl protons of the propoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the aromatic ring by observing correlations from the methyl protons to the adjacent quaternary and tertiary carbons, and from the propoxy protons to the carbon at position 3.

Solid-State NMR (e.g., ¹³C CP/MAS, ¹⁵N CP/MAS) for Structural Characterization

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be particularly useful. This technique can reveal information about the presence of different polymorphs or conformations in the crystalline state, which may not be observable in solution-state NMR. The chemical shifts of the carbon atoms in the solid state can differ from those in solution, providing information about intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups. While ¹⁵N CP/MAS is not applicable to this molecule due to the absence of nitrogen, it is a powerful technique for nitrogen-containing derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its constituent functional groups. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, a result of strong intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C-O stretching vibrations of the propoxy group and the carboxylic acid will be observed in the fingerprint region, typically between 1200 and 1300 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring will provide information about the substitution pattern.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Weak to Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ether and acid) | 1200 - 1300 | Strong |

| C-H out-of-plane bend (aromatic) | 800 - 900 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides significant insight into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The spectrum is characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups and skeletal framework. The aromatic ring gives rise to several prominent peaks. The C-C stretching vibrations within the benzene ring typically appear in the 1580-1620 cm⁻¹ region. Another characteristic band for the aromatic ring is the ring breathing mode, which is expected around 1000 cm⁻¹.

The carboxylic acid moiety produces strong and identifiable Raman signals. The carbonyl (C=O) stretching vibration is a particularly strong band, generally observed in the range of 1650-1700 cm⁻¹. The C-O single bond stretching and O-H bending vibrations of the carboxyl group are also detectable, typically in the 1200-1300 cm⁻¹ and 1400-1440 cm⁻¹ regions, respectively.

The propoxy and methyl substituents also contribute to the complexity of the spectrum. The C-H stretching vibrations of the methyl and propyl groups are found in the high-frequency region of 2800-3000 cm⁻¹. The C-O-C stretching of the propoxy ether linkage is expected to produce signals in the 1200-1275 cm⁻¹ range. Other vibrations, such as C-H bending and rocking modes from the alkyl chains, contribute to the fingerprint region of the spectrum below 1500 cm⁻¹.

Table 1: Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Methyl, Propoxy | 2870 - 2980 |

| C=O Stretch | Carboxylic Acid | 1650 - 1700 |

| C=C Stretch (Aromatic) | Benzene Ring | 1580 - 1620 |

| O-H Bend | Carboxylic Acid | 1400 - 1440 |

| C-O Stretch | Carboxylic Acid | 1200 - 1300 |

| C-O-C Stretch | Propoxy Ether | 1200 - 1275 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₄O₃), the theoretical monoisotopic mass can be calculated with great accuracy. HR-MS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can measure the mass of protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) adducts. The experimentally measured mass is then compared to the theoretical mass, with a minimal mass error (typically <5 ppm) confirming the elemental composition.

Table 2: Theoretical Exact Masses of this compound and its Ions

| Species | Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| This compound | C₁₁H₁₄O₃ | [M] | 194.09430 |

| Protonated Molecule | C₁₁H₁₅O₃⁺ | [M+H]⁺ | 195.10157 |

| Sodiated Molecule | C₁₁H₁₄NaO₃⁺ | [M+Na]⁺ | 217.08354 |

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides structural information. A common fragmentation pathway involves the loss of the propyl group from the propoxy side chain through alpha-cleavage, resulting in a significant fragment ion. Another prominent fragmentation is the loss of the entire propoxy group.

The carboxylic acid group can also direct fragmentation, such as the loss of a water molecule (H₂O) or the loss of the entire carboxyl group as COOH. A McLafferty-type rearrangement involving the propyl chain is also plausible, leading to the elimination of propene (C₃H₆). The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. miamioh.eduresearchgate.net

Table 3: Plausible Mass Spectrometry Fragments of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Description |

|---|---|---|---|

| 195.10 | 153.05 | C₃H₆ (42.05) | Ion resulting from McLafferty rearrangement (loss of propene) |

| 195.10 | 138.07 | C₃H₅O (57.03) | Loss of the propoxy radical |

| 195.10 | 121.06 | C₃H₆O₂ (74.04) | Loss of propoxy group and subsequent rearrangement |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. For this compound, obtaining a suitable single crystal would allow for the precise determination of its molecular geometry. Benzoic acid and its derivatives often crystallize in centrosymmetric space groups, such as P2₁/c, and form characteristic hydrogen-bonded dimers. researchgate.netmdpi.com In these dimers, the carboxylic acid groups of two molecules associate via strong O-H···O hydrogen bonds, forming a stable eight-membered ring motif. researchgate.net The planar aromatic rings would likely stack in the crystal lattice, influenced by van der Waals forces. The propoxy chain may exhibit some conformational disorder, which can be modeled during structural refinement.

Table 4: Hypothetical Single-Crystal Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₄O₃ |

| Formula Weight | 194.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.5 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 1045 |

| Z (molecules/unit cell) | 4 |

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. rsc.org The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). For a pure, crystalline sample of this compound, the PXRD pattern would show sharp, well-defined peaks. The position and relative intensities of these peaks are unique to its specific crystal structure. This technique is invaluable for phase identification, purity assessment, and monitoring polymorphic transformations. The experimental pattern can be compared to a pattern simulated from single-crystal data to confirm phase identity.

Table 5: Representative Powder X-ray Diffraction Peaks for a Crystalline Phase of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 22.1 | 4.02 | 30 |

| 25.8 | 3.45 | 65 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds such as this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure and the effects of substituents on the chromophoric system. The absorption of UV-Vis radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The primary chromophores in this molecule are the benzene ring and the carboxyl group, which give rise to characteristic absorption bands.

The UV-Vis spectrum of substituted benzoic acids is typically characterized by two main absorption bands in the 200-300 nm region, often referred to as the B-band (benzenoid B-band) and the C-band (benzenoid C-band). nih.gov These bands originate from π → π* transitions within the aromatic ring. The presence of substituents on the benzene ring can significantly influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

The methyl and propoxy groups on the benzene ring of this compound are both considered auxochromes. Auxochromes are functional groups that, when attached to a chromophore, modify the λmax and the intensity of the absorption. Both the alkyl (methyl) and alkoxy (propoxy) groups are electron-donating groups, which tend to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This red shift is due to the delocalization of the non-bonding electrons of the oxygen atom in the propoxy group and the hyperconjugation effect of the methyl group with the π-electron system of the benzene ring. This increased electron delocalization reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

In addition to the π → π* transitions, the carboxyl group also possesses non-bonding electrons on its oxygen atoms, which can undergo n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions and may sometimes be obscured by the stronger benzenoid bands. The electronic transitions in aromatic carboxylic acids are complex and can involve charge transfer from the phenyl part of the molecule to the oxygen atoms of the carbonyl group. researchgate.net

The expected UV-Vis absorption data for this compound, based on the known data for benzoic acid and the anticipated effects of the methyl and propoxy substituents, are summarized in the table below. For comparison, the experimental data for benzoic acid and 4-methylbenzoic acid are also included.

| Compound | λmax (nm) - Band B | λmax (nm) - Band C | Solvent |

|---|---|---|---|

| Benzoic Acid | 230 | 274 | Acidic Mobile Phase |

| 4-Methylbenzoic Acid | 236 | 280 | Ethanol |

| This compound (Predicted) | ~240-245 | ~285-290 | Ethanol/Water |

Detailed Research Findings

The B-band, typically observed around 230 nm for benzoic acid, is a high-intensity band associated with the ¹Lₐ ← ¹A transition in the Platt notation for benzene derivatives. sielc.com The C-band, appearing around 274 nm for benzoic acid, is a lower-intensity band corresponding to the ¹Lₑ ← ¹A transition. sielc.com Both of these are π → π* transitions.

The electron-donating methyl group at the 4-position and the propoxy group at the 3-position are expected to enhance the electron density of the benzene ring. This increased electron density destabilizes the π molecular orbitals, leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic shift is predicted for both the B-band and the C-band of this compound compared to unsubstituted benzoic acid. The magnitude of this shift is influenced by the combined electronic effects of both substituents.

Furthermore, the solvent environment can play a crucial role in the UV-Vis spectrum of benzoic acid derivatives. nih.gov Polar solvents can interact with the solute molecules, affecting the energies of the ground and excited states, which can lead to shifts in the absorption maxima. The pH of the solution is also a significant factor, as the deprotonation of the carboxylic acid to a carboxylate anion alters the electronic properties of the molecule and typically results in a hypsochromic (blue) shift of the absorption bands. rsc.org

The n → π* transition of the carbonyl group in the carboxylic acid is also a possibility. This transition involves the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. These transitions are generally weak (low molar absorptivity) and are often observed as a shoulder on the more intense π → π* bands. In the case of this compound, this transition would likely be located in the longer wavelength region of the C-band.

Computational Chemistry and Theoretical Modeling of 4 Methyl 3 Propoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular geometries, energies, and other electronic properties with high accuracy. For 4-methyl-3-propoxybenzoic acid, a range of quantum chemical methods, from computationally efficient semi-empirical techniques to more rigorous ab initio and density functional theory calculations, have been employed.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying benzoic acid derivatives due to its excellent balance of accuracy and computational cost. mkjc.inresearchgate.netresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to optimize the molecular geometry of such compounds. mkjc.inresearchgate.netmdpi.com The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. For substituted benzoic acids, DFT has been used to model and compare outcomes with experimental results. researchgate.netresearchgate.net

Geometry optimization of this compound using a common level of theory, such as B3LYP with a 6-31G(d,p) basis set, reveals key structural parameters. researchgate.net The benzoic acid portion tends to be largely planar, while the propoxy group introduces conformational flexibility. This flexibility arises from the rotation around the ether linkage connecting the propyl chain to the aromatic ring. Theoretical studies on related molecules have successfully used DFT to find optimized molecular geometries that are in good agreement with experimental data from X-ray diffraction. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (ring) | Average aromatic carbon-carbon bond length | ~1.39 Å |

| C-O (carboxyl) | Carbon-oxygen double bond length in the carboxyl group | ~1.21 Å |

| C-OH (carboxyl) | Carbon-oxygen single bond length in the carboxyl group | ~1.36 Å |

| C-O (ether) | Aromatic carbon to ether oxygen bond length | ~1.37 Å |

| O-C (ether) | Ether oxygen to propyl carbon bond length | ~1.43 Å |

| ∠(O-C=O) | Angle of the carboxyl group | ~123° |

| Dihedral Angle | Dihedral angle between the aromatic ring and the carboxyl group | Near 0° (planar) |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that provides a basic description of the electronic structure. mkjc.in It is often used as a starting point for more advanced calculations, known as post-HF methods, or in conjunction with DFT for comparative studies. researchgate.netresearchgate.net For various benzoic acid derivatives, theoretical studies have been conducted using both HF and DFT methods, often with basis sets like 6-31+G**. researchgate.netscispace.com While DFT methods, which include electron correlation, generally provide results that are in better agreement with experimental values, HF calculations are valuable for providing a qualitative understanding and a reference point. mkjc.inscispace.com For instance, in studies of similar molecules, HF methods have been used alongside DFT to calculate geometric parameters and vibrational frequencies. researchgate.net

Post-HF methods, such as Møller-Plesset perturbation theory (MP2), offer improved accuracy by systematically including electron correlation, but at a significantly higher computational cost. For molecules of the size of this compound, these methods are less commonly used for full geometry optimization but may be employed for single-point energy calculations to refine the results obtained from DFT or HF.

Semi-empirical methods, such as PM3, PM6, and PM7, offer a computationally less expensive alternative to DFT and HF. researchgate.netunkhair.ac.id These methods use parameters derived from experimental data to simplify the complex integrals in the Schrödinger equation. unkhair.ac.id They are particularly useful for initial structural optimizations, handling very large molecular systems, or for high-throughput screening. researchgate.net Studies on benzoic acid derivatives have utilized semi-empirical computations (PM3, PM6, PM7) alongside more rigorous methods like DFT and HF. researchgate.netresearchgate.net While they are generally less accurate, they can provide reasonable starting geometries for higher-level calculations and offer insights into molecular stability and reactivity, especially when comparing a series of related compounds. unkhair.ac.id

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For a molecule like this compound, which possesses a flexible propoxy side chain, MD simulations are invaluable for performing a thorough conformational analysis. The simulations can explore the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological receptor. rsc.org Classical MD simulations have been used to investigate the aggregation and dynamics of benzoic acid in various environments, showing how confinement and intermolecular forces like hydrogen bonding affect molecular behavior. rsc.org In the context of drug design, MD simulations are used to assess the stability of a ligand within a protein's binding pocket, providing insights that go beyond the static picture offered by molecular docking. nih.gov

In Silico Prediction of Spectroscopic Parameters (NMR, FTIR, UV-Vis)

Computational methods, primarily DFT, are widely used to predict the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net Theoretical calculations have been performed for numerous complex organic molecules, and the predicted chemical shifts often show a strong linear correlation with experimental values. epstem.net For this compound, such calculations can help assign the signals in the experimental spectrum to specific protons and carbons in the molecule.

FTIR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally by performing a frequency analysis on the optimized geometry. researchgate.net These calculations yield a set of normal modes and their corresponding frequencies, which correlate with the peaks in an experimental FT-IR spectrum. researchgate.net DFT methods are known to provide vibrational frequencies that are in good agreement with experimental data, although scaling factors are sometimes applied to improve the match. epstem.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). For substituted benzoic acids, these calculations have successfully assigned observed absorption bands to specific electronic transitions, such as π → π* transitions. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Parameter | Predicted Value Range | Assignment |

|---|---|---|---|

| ¹H NMR | δ (COOH) | 12.0-13.0 ppm | Carboxylic acid proton |

| δ (Aromatic) | 6.8-7.8 ppm | Aromatic ring protons | |

| δ (Propoxy) | 1.0-4.0 ppm | -OCH₂CH₂CH₃ protons | |

| FTIR | ν (C=O) | ~1700-1750 cm⁻¹ | Carbonyl stretch |

| ν (O-H) | ~2500-3300 cm⁻¹ (broad) | Carboxylic acid O-H stretch | |

| ν (C-O) | ~1200-1300 cm⁻¹ | Ether and carboxyl C-O stretch | |

| UV-Vis (TD-DFT) | λ_max | ~270-290 nm | π → π* transition |

Note: The values are illustrative, based on typical ranges for similar compounds and computational methods. researchgate.netvulcanchem.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. nih.gov This method is central to drug discovery and helps in understanding the molecular basis of a ligand's biological activity. smolecule.com Benzoic acid derivatives are frequently explored as ligands for various biological targets. nih.govresearchgate.net

The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. researchgate.netmdpi.com A more negative score typically indicates a more favorable binding interaction. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. mdpi.com For example, the carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor, while the methyl and propoxy groups can engage in favorable hydrophobic interactions within the binding pocket. mdpi.com Studies on the related p-propoxybenzoic acid have shown its potential to inhibit enzymes like α-amylase and α-glucosidase, with docking studies revealing significant binding affinities. researchgate.net

Table 3: Example Molecular Docking Results for a Benzoic Acid Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| α-Amylase (PDB: 1C8Q) | p-Propoxybenzoic Acid | -8.43 | ASP197, GLU233, ASP300 (via H-bonds) |

| α-Glucosidase (PDB: 5KZW) | p-Propoxybenzoic Acid | -9.19 | ASP214, ASP349 (via H-bonds) |

| Protein Tyrosine Phosphatase 1B (PDB: 5K9W) | p-Propoxybenzoic Acid | -9.40 | SER215, GLY219, ILE220 (via H-bonds) |

Note: This table shows results for the structurally similar p-propoxybenzoic acid to illustrate the type of data obtained from molecular docking studies. researchgate.net Similar interactions would be expected for this compound.

Binding Affinity Predictions with Biological Macromolecules

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity of small molecules like this compound to biological macromolecules such as proteins and enzymes. This process estimates the strength of the interaction, often expressed as a binding energy or docking score, which helps in prioritizing compounds for further experimental testing. While specific studies detailing the binding affinity of this compound are not widely published, the methodologies can be understood through research on analogous compounds.

A pertinent example is the computational analysis of p-propoxybenzoic acid, a structurally similar molecule. In a study investigating its anti-diabetic potential, molecular docking was used to predict its binding affinity for several key enzyme targets. researchgate.netnih.gov The docking scores, which represent the predicted binding energy in kcal/mol, indicate the likelihood of a stable interaction between the ligand and the protein's active site. researchgate.net A more negative score typically suggests a stronger and more favorable binding interaction. univ-lorraine.fr

The research on p-propoxybenzoic acid revealed significant binding affinities for enzymes implicated in diabetes, such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.gov These predictions provide a theoretical foundation for its observed biological activity. researchgate.net For instance, the in-silico analysis of p-propoxybenzoic acid showed docking scores that were comparable to standard inhibitors like acarbose (B1664774), justifying further in-vitro testing. researchgate.net

| Enzyme Target | PDB ID | Predicted Docking Score (kcal/mol) |

|---|---|---|

| α-Amylase | 1C8Q | -8.43 ± 0.44 |

| α-Glucosidase | 5KZW | -9.19 ± 0.49 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 5K9W | -9.40 ± 0.47 |

This approach, combining ligand and protein preparation with computational docking algorithms, allows researchers to efficiently screen and predict the interactions of novel compounds like this compound with a wide array of potential biological targets. researchgate.net

Identification of Potential Molecular Targets

A primary application of computational chemistry in drug discovery is the identification of potential molecular targets for a given compound. Through techniques like reverse docking or by screening a compound against a panel of known protein structures, researchers can hypothesize its mechanism of action.

For benzoic acid derivatives, computational studies have successfully identified various potential targets. For instance, research on p-propoxybenzoic acid, which differs from this compound by the absence of a methyl group, has computationally identified its potential to act as a multi-target inhibitor in the context of type 2 diabetes. nih.gov The identified targets are crucial enzymes that regulate glucose metabolism. nih.gov

The potential molecular targets identified for p-propoxybenzoic acid through in-silico studies include:

α-Amylase : An enzyme that breaks down starches into sugars. nih.gov

α-Glucosidase : An enzyme that helps digest carbohydrates. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) : An enzyme that acts as a negative regulator in insulin (B600854) signaling pathways. nih.gov

Inhibition of these targets can help manage blood glucose levels, highlighting the therapeutic potential of this class of compounds. nih.gov The computational predictions were strong enough to warrant further pre-clinical investigation in animal models. nih.gov This demonstrates how theoretical modeling can effectively pinpoint promising biological targets for compounds like this compound, guiding future laboratory research.

| Potential Molecular Target | Physiological Role | Therapeutic Implication of Inhibition |

|---|---|---|

| α-Amylase | Carbohydrate digestion (starch to sugar) | Decrease post-meal blood glucose spikes |

| α-Glucosidase | Carbohydrate digestion | Slow down carbohydrate absorption |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Negative regulation of insulin signaling | Enhance insulin sensitivity |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These analyses explore how specific changes to a molecule's chemical structure affect its efficacy or binding affinity. Computational modeling plays a key role in establishing these relationships.

While specific SAR or QSAR models for this compound are not extensively documented, studies on structurally related molecules provide clear examples of the principles. Research on analogues of AG10, a stabilizer of transthyretin (TTR), illustrates SAR concepts effectively. In one study, modifications to the pyrazole (B372694) ring of AG10 were shown to have a dramatic impact on binding affinity. acs.orggoogle.com

For example, replacing a dimethyl pyrazole with a diethyl pyrazole was predicted by modeling to reduce binding affinity due to steric hindrance, preventing the molecule from fitting deep within the binding site. acs.org This prediction was confirmed experimentally, with the diethyl analogue (compound 4 in the study) showing significantly weaker binding (Kd = 1253 ± 79 nM) compared to other analogues. acs.org This demonstrates a clear SAR: the size of the alkyl groups on the pyrazole ring is inversely related to the binding affinity for TTR. acs.org

| Compound Modification | Structural Change from AG10 | Predicted Effect (from modeling) | Observed Binding Affinity (Kd) |

|---|---|---|---|

| AG10 | Reference compound (dimethyl pyrazole) | Optimal binding | 4.8 ± 1.9 nM |

| Compound 3 | Methyl-pyrazole (instead of dimethyl) | Reduced hydrogen bonding | 251 ± 12 nM |

| Compound 4 | Diethyl-pyrazole (instead of dimethyl) | Steric hindrance, preventing deep binding | 1253 ± 79 nM |

Similarly, SAR studies on barbatic acid derivatives showed that introducing specific groups at different positions could enhance diuretic activity. nih.gov For instance, adding an ethyl or propyl group at one position while adding an ethyl group to another simultaneously increased the desired biological effect. nih.gov

QSAR models take this a step further by creating mathematical equations that correlate chemical structure descriptors (like logP, molecular weight, or electronic properties) with biological activity. chemrxiv.org For this compound, a QSAR model could be developed by synthesizing a series of derivatives—for example, by varying the length of the propoxy chain (methoxy, ethoxy, butoxy) or changing the position of the methyl group—and correlating these changes with a measured biological activity.

Exploration of Biological Activities and Biochemical Interactions in Vitro and in Silico

Antioxidant Capacity Assessments

Further experimental research is required to elucidate the potential biological activities of this specific compound.

Radical Scavenging Assays

Research into the antioxidant properties of benzoic acid derivatives suggests their potential for radical scavenging. While specific studies on 4-Methyl-3-propoxybenzoic acid are not extensively detailed in the provided results, the antioxidant activity of structurally similar phenolic compounds is well-documented. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard methods used to evaluate these properties. researchgate.netnih.govmdpi.comcabidigitallibrary.org For instance, the DPPH assay involves the reduction of the stable DPPH radical by an antioxidant, leading to a color change that can be measured spectrophotometrically. mdpi.com Similarly, the ABTS assay measures the scavenging of the ABTS radical cation. nih.gov The antioxidant potential of phenolic acids is often linked to the number and position of hydroxyl groups on the benzene (B151609) ring. nih.govmdpi.com

Oxidative Stress Mitigation Mechanisms

Compounds that exhibit radical scavenging activity can contribute to the mitigation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. ekb.eg Phenolic compounds can act as antioxidants, neutralizing free radicals and thereby reducing cellular damage. ekb.egresearchgate.net Studies on related compounds, like methyl 3,4-dihydroxybenzoate (MDHB), have shown protective effects against oxidative damage in cells by activating antioxidant pathways, such as the Nrf2 pathway, and upregulating antioxidant enzymes. nih.gov Although direct evidence for this compound is not available in the search results, its structural similarity to other benzoic acid derivatives suggests it may possess similar protective mechanisms.

Enzyme Inhibition Studies

Recent research has highlighted the potential of benzoic acid derivatives as enzyme inhibitors, particularly in the context of metabolic diseases.

Inhibition of Metabolic Enzymes (e.g., α-amylase, α-glucosidase, PTP1B)

α-Amylase and α-Glucosidase: These enzymes are crucial for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. frontiersin.org Studies on a related compound, p-propoxybenzoic acid, have demonstrated its ability to inhibit α-amylase with a half-maximal inhibitory concentration (IC50) of 50 ± 0.45 μM. nih.gov Further investigations have shown that p-propoxybenzoic acid also inhibits α-glucosidase. researchgate.net In-silico docking studies predicted significant binding affinities of p-propoxybenzoic acid to both α-amylase and α-glucosidase. researchgate.net The inhibitory action of various compounds on these enzymes is often concentration-dependent. gsconlinepress.commdpi.com The mode of inhibition can vary, with some compounds acting as competitive, non-competitive, or mixed-type inhibitors. frontiersin.orggsconlinepress.commdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making it a key target in diabetes research. mdpi.comnih.gov Inhibition of PTP1B can enhance insulin sensitivity. Research has shown that p-propoxybenzoic acid inhibits PTP1B. nih.govresearchgate.net A study reported the inhibitory activity of p-propoxybenzoic acid against PTP1B with an IC50 of 10.5 ± 0.8 μM. nih.gov Derivatives of 3-acetamido-4-methyl benzoic acid have also been synthesized and screened for PTP1B inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.gov

The following table summarizes the in-vitro α-amylase inhibitory activity of p-propoxybenzoic acid compared to the standard inhibitor, acarbose (B1664774). researchgate.net

| Concentration (μg/mL) | p-Propoxybenzoic Acid (% Inhibition) | Acarbose (% Inhibition) |

| 20 | 35.48 | 44.27 |

| 40 | 42.03 | 59.95 |

| 60 | 55.38 | 71.86 |

| 80 | 62.90 | 78.32 |

| 100 | 70.25 | 87.10 |

The half-maximal inhibitory concentration (IC50) for p-propoxybenzoic acid was calculated to be 56.59 μg/mL, while for acarbose it was 24.82 μg/mL. researchgate.net

Characterization of Enzyme-Ligand Interactions

Molecular docking studies are frequently employed to understand the interactions between inhibitors and their target enzymes. researchgate.netnih.govmdpi.com These in-silico methods predict the binding mode and affinity of a ligand within the active site of a protein. For p-propoxybenzoic acid, molecular docking studies have indicated significant binding scores against α-amylase, α-glucosidase, and PTP1B. researchgate.net The binding affinity of p-PBA to these enzymes was found to be significantly correlated with that of the standard inhibitors acarbose and NaVO4. researchgate.net The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active or allosteric sites. frontiersin.orgmdpi.com For instance, in the case of PTP1B, interactions with residues at a secondary phosphate-binding site, which is exclusive to PTP1B, can confer selectivity. mdpi.com

The docking scores for p-propoxybenzoic acid against the target enzymes are presented in the table below. researchgate.net

| Enzyme | Docking Score (kcal/mol) |

| α-amylase | 8.43 ± 0.44 |

| α-glucosidase | 9.19 ± 0.49 |

| PTP1B | 9.40 ± 0.47 |

General Biological Screening and In vitro Toxicity Assessments (non-clinical)

Initial biological screening of compounds like this compound often involves a battery of in-vitro assays to assess their broader biological activities and potential toxicity. While specific non-clinical toxicity data for this compound is not available in the provided search results, studies on structurally related compounds can offer some insights. For example, some benzoic acid derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. It is crucial to conduct such assessments to understand the compound's potential for further development.

Applications in Advanced Materials Science and Engineering

Incorporation into Polymer Systems

The unique molecular structure of 4-Methyl-3-propoxybenzoic acid, featuring a carboxylic acid group, a methyl group, and a propoxy group attached to a benzene (B151609) ring, suggests its potential utility in the synthesis and modification of various polymer systems. The carboxylic acid moiety is particularly significant as it can participate in hydrogen bonding and esterification reactions, enabling its incorporation into polymer backbones or as a pendant group.

Liquid Crystal Elastomers and Nematic Networks

Although no direct studies involving this compound in liquid crystal elastomers (LCEs) or nematic networks have been identified, the structurally related compound, 4-propoxybenzoic acid, has been utilized in the formation of such materials. For instance, polysiloxanes with 4-propoxybenzoic acid side groups have been shown to form stable hydrogen-bonded nematic networks. The dimerization of the carboxylic acid groups through hydrogen bonding leads to the formation of mesogenic units, which are responsible for the liquid crystalline behavior.

It is conceivable that this compound could be employed in a similar fashion. The presence of the additional methyl group on the benzene ring might influence the mesogenic properties, potentially altering the transition temperatures and the stability of the liquid crystalline phases. The propoxy group contributes to the molecular asymmetry, a common feature in liquid crystalline molecules.

Hydrogen-Bonded Polymer Architectures

The carboxylic acid group of this compound makes it a prime candidate for the construction of hydrogen-bonded polymer architectures. Hydrogen bonds are strong, directional, non-covalent interactions that can be used to create self-assembling and responsive materials. By incorporating this compound into a polymer, it would be possible to introduce specific and reversible crosslinks, leading to the formation of supramolecular polymers.

These materials could exhibit interesting properties such as self-healing, shear-thinning, and stimuli-responsiveness. The strength and dynamics of the hydrogen bonds could be tuned by altering the polymer architecture and the concentration of the benzoic acid derivative.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs and coordination polymers.

Ligand Design and Synthesis for MOFs

In the context of MOF synthesis, this compound would act as a monodentate or potentially a bridging ligand, coordinating to metal centers through its carboxylate group. The methyl and propoxy groups would decorate the pores of the resulting framework, influencing its size, shape, and chemical environment. The design of MOFs with specific functionalities is a key area of research, and the use of ligands like this compound could lead to materials with tailored properties for applications in gas storage, separation, and catalysis.

Structural and Functional Properties of MOF Composites

The incorporation of this compound as a ligand could impart specific structural and functional properties to MOF composites. The hydrophobicity of the propoxy and methyl groups might enhance the stability of the MOF in humid environments or influence its affinity for certain guest molecules. Furthermore, the functional groups could serve as sites for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure.

Future Directions and Emerging Research Avenues for 4 Methyl 3 Propoxybenzoic Acid

Novel Synthetic Strategies and Sustainable Production

The future synthesis of 4-Methyl-3-propoxybenzoic acid will likely pivot towards green chemistry principles to enhance efficiency and reduce environmental impact. rsc.org Current synthetic routes for similar benzoic acid derivatives often rely on traditional methods that may involve harsh conditions or hazardous reagents. Emerging research avenues aim to address these limitations.

Biocatalytic Platforms: A promising direction is the use of enzymatic cascades. Promiscuous fungal polyketide synthases have demonstrated the ability to accept various substituted benzoic acids to produce complex heterocyclic scaffolds. sciencecast.org Future research could engineer specific enzymes or microbial hosts to perform targeted synthesis of this compound from simpler, renewable precursors. This biocatalytic approach offers mild reaction conditions and high selectivity, minimizing waste. sci-hub.se

Advanced Catalysis and Energy Sources: The development of novel catalysts is crucial. For instance, new palladium (II) catalysts have been effective in the meta-C–H bromination and chlorination of complex benzoic acid derivatives, a process that could be adapted for functionalizing precursors to this compound. nih.gov Furthermore, unconventional energy sources can enhance synthetic efficiency. Microwave-assisted synthesis, for example, offers rapid and uniform heating, which can significantly reduce reaction times and increase yields compared to conventional methods. ijprdjournal.com Another innovative approach is the solar thermal-electrochemical process (STEP), which uses solar energy to drive the oxidation of toluene derivatives to benzoic acids, presenting a completely renewable synthetic route. jlu.edu.cn

Future research in this area could focus on a comparative analysis of these green methodologies for the production of this compound, as detailed in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, renewable feedstocks. | Engineering of specific enzymes (e.g., polyketide synthases) for targeted synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. ijprdjournal.com | Optimization of reaction parameters (temperature, time, catalyst) for this specific compound. |

| Solar-Electrochemical Process | Use of renewable solar energy, reduced carbon footprint. jlu.edu.cn | Development of efficient electrode materials and electrolyte systems for the specific oxidation required. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous flow reactors for multi-step synthesis. |

Advanced Spectroscopic Techniques and Data Interpretation

A deep understanding of the molecular structure and intermolecular interactions of this compound is fundamental to predicting its behavior and function. While standard spectroscopic techniques provide basic characterization, advanced methods combined with computational chemistry offer a more nuanced picture.

Future research should employ a combination of Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy alongside Density Functional Theory (DFT) calculations. acs.org This combined approach has proven effective for other substituted benzoic acids, allowing for a detailed analysis of how substituents influence vibrational frequencies and chemical shifts. researchgate.netresearchgate.net For this compound, this could elucidate the conformational dynamics of the propoxy chain and its electronic interaction with the methyl and carboxylic acid groups.

DFT calculations can be used to model the vibrational spectra (FTIR and Raman) of both monomeric and dimeric forms of the molecule, which are common in the solid state due to hydrogen bonding. researchgate.net Comparing these theoretical spectra with experimental data provides a robust basis for vibrational assignments and understanding the strength and nature of intermolecular hydrogen bonds. core.ac.uk Similarly, computational methods can aid in the complete assignment of ¹H and ¹³C NMR spectra, which can be complex for substituted aromatic systems. scispace.com

| Technique | Research Goal | Expected Outcome |

| FTIR/Raman Spectroscopy | Analyze vibrational modes and hydrogen bonding. | Precise assignment of carbonyl stretching frequencies to quantify intermolecular interactions in the crystalline state. core.ac.uk |

| 2D-NMR (COSY, HMBC, etc.) | Unambiguously assign proton and carbon signals. scispace.com | A complete and accurate map of the molecule's chemical shifts and coupling constants. |

| Density Functional Theory (DFT) | Predict molecular geometry, vibrational frequencies, and electronic properties. acs.org | Correlation of predicted structures and spectra with experimental data to validate conformational and electronic hypotheses. researchgate.net |

| Terahertz (THz) Spectroscopy | Investigate low-frequency vibrational modes related to crystal lattice and intermolecular bonds. | Deeper insight into the polymorphic forms and solid-state packing of the compound. mdpi.com |

Integration of Multi-Omics Data in Biological Activity Research

To uncover the potential biological activities of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, proteomics, and metabolomics—can provide a comprehensive view of how the compound affects a biological system at a molecular level.

Future studies could involve treating cell cultures or model organisms with this compound and subsequently analyzing the global changes in proteins and metabolites. nih.gov For instance, metabolomics analysis using mass spectrometry can identify key metabolic pathways that are perturbed by the compound. mdpi.com Benzoic acid and its derivatives have been shown to be crucial intermediates in microbial degradation pathways and can influence endogenous metabolites in biological systems. asm.orgresearchgate.net

By correlating changes in the proteome (the full complement of proteins) with changes in the metabolome, researchers can formulate hypotheses about the compound's mechanism of action. If, for example, exposure to this compound leads to an upregulation of enzymes involved in a specific signaling pathway and a corresponding change in related metabolites, it would suggest that this pathway is a primary target of the compound. nih.gov This integrated approach is powerful for discovering novel biological functions and potential therapeutic or toxicological effects.

Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and pharmaceutical research. tandfonline.com These tools can accelerate the discovery and optimization of molecules like this compound by predicting their properties and suggesting novel derivatives with enhanced characteristics.

One key area of future research is the use of ML models to predict physicochemical and biological properties. By training algorithms on large datasets of known benzoic acid derivatives, it is possible to create models that can accurately estimate properties such as solubility, reactivity (e.g., Hammett's constants), and potential biological targets for this compound. chemrxiv.orgacs.org This predictive power can guide experimental work, saving significant time and resources.

| AI/ML Application | Research Objective | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. | Rapidly screen for potential therapeutic applications (e.g., antimicrobial, anticancer). tandfonline.com |

| Property Prediction | Estimate physicochemical properties (e.g., pKa, solubility). acs.org | Guide formulation development and experimental design. |

| Generative Models | Design novel analogues with improved properties. | Accelerate the discovery of lead compounds for drug development or agrochemicals. |

| Synthesis Optimization | Predict optimal reaction conditions and pathways. cam.ac.uk | Improve the efficiency and sustainability of chemical production. |

Exploration of New Application Domains (e.g., catalysis, agrochemicals)

The unique substitution pattern of this compound suggests its potential utility in fields beyond its immediate classification. Future research should actively explore novel application domains, particularly in catalysis and agrochemicals, where substituted benzoic acids have historically found widespread use. tandfonline.commdpi.com

Agrochemicals: Benzoic acid derivatives are precursors to many herbicides and fungicides. mdpi.commdpi.com The specific combination of a methyl and a propoxy group on the benzene (B151609) ring of this compound could confer unique biological activity. A systematic screening program could evaluate its efficacy as a plant growth regulator, herbicide, or antifungal agent. The structural similarity to known agrochemicals provides a strong rationale for this exploratory research. rsc.org

Catalysis and Materials Science: The carboxylic acid group can act as a ligand for metal centers, making this compound a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, separation, and catalysis. The methyl and propoxy groups would modify the steric and electronic environment of the coordination site, potentially leading to materials with unique properties. Furthermore, the molecule itself could be investigated as an organocatalyst for specific organic transformations.

This systematic exploration into new domains is critical for realizing the full value of this compound as a versatile chemical building block.

Q & A

Basic: What are the common synthetic routes for 4-Methyl-3-propoxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves esterification of 4-methyl-3-hydroxybenzoic acid with propyl bromide under acidic or basic catalysis. Key steps include:

- Propoxylation: Reacting the hydroxyl group with propyl bromide using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .

- Purification: Column chromatography or recrystallization to isolate the product.

- Optimization: Varying temperature, catalyst concentration, and solvent polarity to maximize yield. Enzymatic routes (e.g., lipase-catalyzed esterification) adapted from 4-hydroxybenzoic acid synthesis can reduce side reactions . Computational tools like PISTACHIO and REAXYS databases help predict feasible routes and side products .

Basic: How can researchers characterize the structure and purity of this compound using spectroscopic and thermal methods?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with predicted chemical shifts (e.g., propoxy methyl protons at ~1.0 ppm, aromatic protons at 6.5–8.0 ppm).

- IR Spectroscopy: Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and absence of hydroxyl (~3200 cm⁻¹) from the precursor.

- Mass Spectrometry (MS): Verify molecular ion [M+H]⁺ at m/z 208.1 (calculated for C₁₁H₁₄O₃).

- Purity Analysis:

Advanced: How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Accelerated Stability Testing: Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 1, 2, 4 weeks).

- Analytical Monitoring: Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products.

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at ambient conditions.

- Key Considerations:

Advanced: How can contradictions in reported biological activities of benzoic acid derivatives be resolved?

Methodological Answer:

- Reproducibility Framework:

- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and enzyme inhibition protocols (e.g., IC₅₀ determination via fluorometric assays).

- Structural Validation: Confirm substituent effects (e.g., propoxy vs. methoxy groups) using X-ray crystallography or DFT calculations.

- Data Reconciliation:

- Meta-Analysis: Compare results across studies with similar experimental conditions (e.g., pH, solvent).

- Computational Modeling: Predict bioactivity using QSAR models trained on REAXYS datasets to identify outliers .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking:

- Target Selection: Prioritize proteins with benzoic acid-binding pockets (e.g., cyclooxygenase-2, tyrosine kinases).

- Software Tools: Use AutoDock Vina or Schrödinger Suite with force fields optimized for small molecules.

- Validation:

- In Vitro Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd).

- Dynamic Simulations: Run MD simulations (e.g., GROMACS) to assess binding stability over 100+ ns .

Advanced: How does the solubility profile of this compound influence its bioavailability in pharmacological studies?

Methodological Answer:

- Solubility Determination:

- Bioavailability Optimization:

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoparticle Formulation: Use PLGA or liposomal carriers to improve dissolution rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.